molecular formula C26H28N2O6S B3492191 methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetyl]amino]benzoate

methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetyl]amino]benzoate

Cat. No.: B3492191
M. Wt: 496.6 g/mol
InChI Key: NDODNDHGOYRSBI-UHFFFAOYSA-N
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Description

Methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetyl]amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetyl]amino]benzoate typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may include:

    Acylation Reactions: Using acyl chlorides or anhydrides to introduce acyl groups.

    Sulfonylation Reactions: Introducing sulfonyl groups using sulfonyl chlorides.

    Esterification Reactions: Forming ester bonds using alcohols and acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetyl]amino]benzoate has a

Properties

IUPAC Name

methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O6S/c1-17-10-11-23(33-4)24(15-17)35(31,32)28(20-13-18(2)12-19(3)14-20)16-25(29)27-22-9-7-6-8-21(22)26(30)34-5/h6-15H,16H2,1-5H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDODNDHGOYRSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)OC)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetyl]amino]benzoate
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methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetyl]amino]benzoate
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methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetyl]amino]benzoate
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methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetyl]amino]benzoate
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methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetyl]amino]benzoate
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methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetyl]amino]benzoate

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